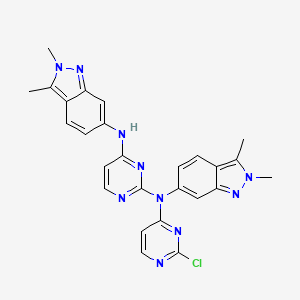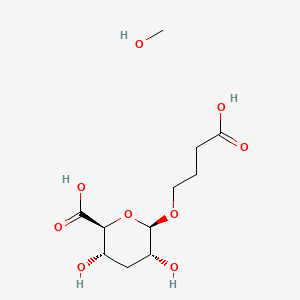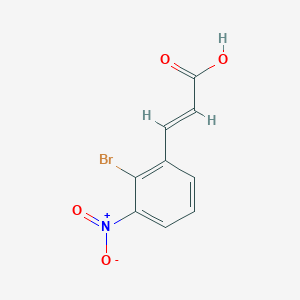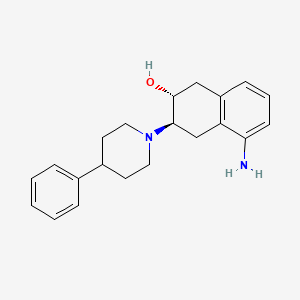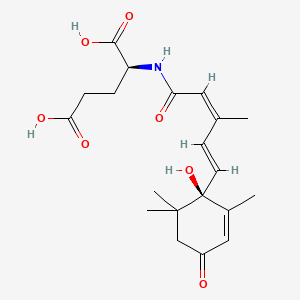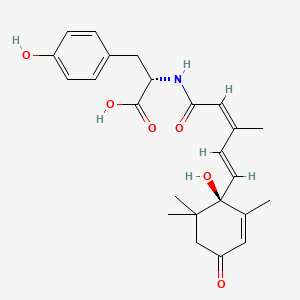
(+)-cis,trans-Abscisic Acid-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-cis,trans-Abscisic Acid-L-tyrosine is a conjugate of abscisic acid and L-tyrosine. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tyrosine is a non-essential amino acid that plays a crucial role in protein synthesis and the production of neurotransmitters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tyrosine typically involves the conjugation of abscisic acid with L-tyrosine. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific pH levels to ensure the successful conjugation of the two molecules.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation and enzymatic catalysis. These methods offer environmentally friendly and cost-effective alternatives to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tyrosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-cis,trans-Abscisic Acid-L-tyrosine has various scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of conjugated molecules.
Biology: It is used to investigate the role of abscisic acid and L-tyrosine in plant and animal physiology.
Medicine: It is explored for its potential therapeutic effects, such as its role in stress response and neuroprotection.
Industry: It is used in the development of biotechnological products, such as bio-based chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tyrosine involves its interaction with specific molecular targets and pathways. Abscisic acid exerts its effects by binding to abscisic acid receptors, which activate downstream signaling pathways involved in stress response and developmental processes. L-tyrosine, on the other hand, is a precursor for the synthesis of neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in brain function and mood regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Dopa: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tyrosine is unique due to its dual functionality, combining the properties of abscisic acid and L-tyrosine. This conjugate offers a unique opportunity to study the combined effects of these two molecules in various biological and chemical contexts.
Eigenschaften
Molekularformel |
C24H29NO6 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H29NO6/c1-15(9-10-24(31)16(2)12-19(27)14-23(24,3)4)11-21(28)25-20(22(29)30)13-17-5-7-18(26)8-6-17/h5-12,20,26,31H,13-14H2,1-4H3,(H,25,28)(H,29,30)/b10-9+,15-11-/t20-,24-/m0/s1 |
InChI-Schlüssel |
QASGYXAPXFZBQL-MQTUKKFGSA-N |
Isomerische SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)/C)O)(C)C |
Kanonische SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



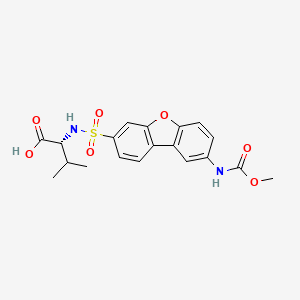
![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
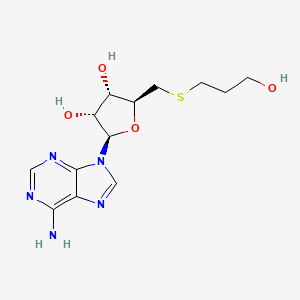
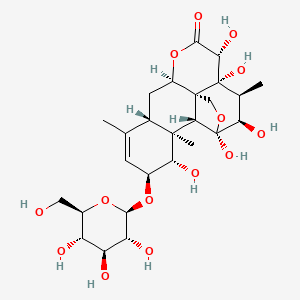
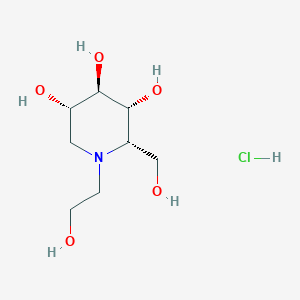
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
